3-Methyl-3'-pyrrolidinomethyl benzophenone
Overview
Description
3-Methyl-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol . It is characterized by the presence of a benzophenone core substituted with a methyl group and a pyrrolidinomethyl group. This compound is part of the benzophenone family, which is known for its diverse applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-3’-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-3’-pyrrolidinomethyl benzophenone include other benzophenone derivatives with different substituents, such as:
- 4-Methylbenzophenone
- 4-Chlorobenzophenone
- 4-Methoxybenzophenone
Uniqueness
What sets 3-Methyl-3’-pyrrolidinomethyl benzophenone apart from these similar compounds is the presence of the pyrrolidinomethyl group, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, solubility, and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(3-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-6-4-8-17(12-15)19(21)18-9-5-7-16(13-18)14-20-10-2-3-11-20/h4-9,12-13H,2-3,10-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYNYJMCDVEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643180 | |
Record name | (3-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-94-7 | |
Record name | (3-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.